molecular formula C12H10FNO B6366110 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261941-25-6

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366110
CAS RN: 1261941-25-6
M. Wt: 203.21 g/mol
InChI Key: ITDOQUMQQZXAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine (4-F2MPH) is an organic compound that is a member of the pyridine family and is commonly used in scientific research. 4-F2MPH is a colorless, odorless and water-soluble compound with a molecular weight of approximately 195.2 g/mol. It is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and is generally available in a 95% purity grade. 4-F2MPH is a versatile compound that has been used in numerous scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of bioactive compounds, such as inhibitors of enzymes and receptors, and in the development of new therapeutic agents.

Mechanism of Action

The exact mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes and receptors. In particular, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been linked to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been linked to a variety of effects, including increased alertness, improved memory, and enhanced learning. In addition, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and is generally available in a 95% purity grade. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is a water-soluble compound, which makes it suitable for use in aqueous solutions. However, 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is a relatively unstable compound and is sensitive to light and air. Therefore, it is important to store the compound in a dark, airtight container and to use it within a short period of time after synthesis.

Future Directions

The future directions for 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% research are numerous. For example, further research is needed to better understand the exact mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% and to identify other potential applications of the compound. Additionally, research is needed to develop more efficient synthesis methods for 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% and to develop more stable formulations of the compound. Finally, further research is needed to identify the potential therapeutic applications of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% and to determine the safety and efficacy of the compound in humans.

Synthesis Methods

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the combination of an aryl halide and an arylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is often performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to a temperature of approximately 100-120 °C and is complete after approximately 2-3 hours.

properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)9-5-6-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOQUMQQZXAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682635
Record name 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine

CAS RN

1261941-25-6
Record name 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.